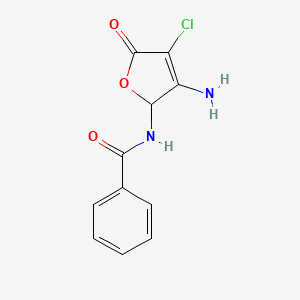

N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

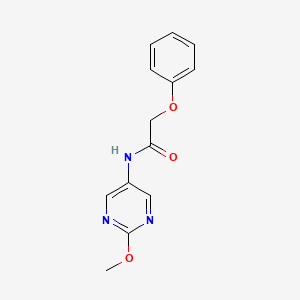

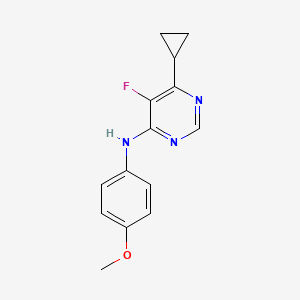

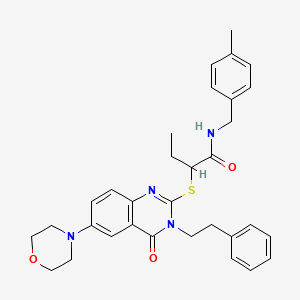

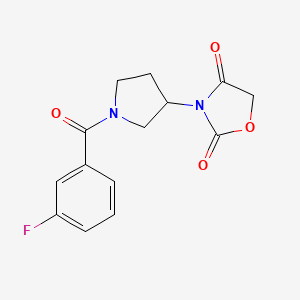

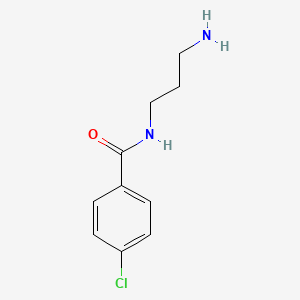

“N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide” is a complex organic compound. It contains an amide group (-CONH2) attached to a benzene ring, indicating that it’s a derivative of benzenecarboxamide. It also has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

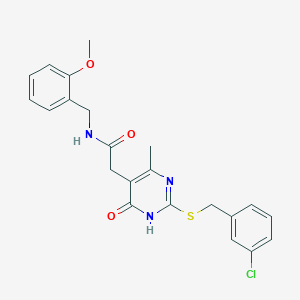

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring attached to a carboxamide group, and a furan ring with amino and chloro substituents. The exact spatial arrangement would depend on the specific synthesis process and the stereochemistry of the starting materials .Scientific Research Applications

Catalytic Applications

- Heterogeneous Catalysis: Benzene-1,3,5-tricarboxamides (BTAs), similar in structure to N-(3-amino-4-chloro-5-oxo-2,5-dihydro-2-furanyl)benzenecarboxamide, have been used as building blocks in supramolecular assemblies, leading to the development of amide functionalized covalent organic frameworks (COFs). These COFs demonstrate significant crystallinity and have been applied as efficient catalysts for Knoevenagel condensation (Li et al., 2019).

Medical and Biological Research

Anticancer Research

N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, structurally related to the subject compound, have been synthesized and evaluated for their potential as anticancer agents, particularly against oestrogen-positive MCF-7 breast cancer cell lines. Some derivatives demonstrated significant cytotoxic effects, indicating potential in cancer treatment (Butler et al., 2013).

Antiallergic Activity

Derivatives of benzamide structures, closely related to this compound, have been developed and demonstrated potent antiallergic activity in various assays. These compounds represent a new class of antiallergic agents (Georgiev et al., 1987).

Antipsychotic Potential

Research on heterocyclic analogues of benzamide derivatives, which include compounds structurally similar to the target compound, has been conducted to assess their potential as antipsychotic agents. Certain derivatives showed promising in vivo activities, indicating potential therapeutic applications in psychiatry (Norman et al., 1996).

Material Science and Chemistry

- Supramolecular Chemistry: BTAs, with structural similarities to this compound, have been widely applied in supramolecular chemistry due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. These applications extend to nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .

properties

IUPAC Name |

N-(3-amino-4-chloro-5-oxo-2H-furan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-7-8(13)10(17-11(7)16)14-9(15)6-4-2-1-3-5-6/h1-5,10H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMZXTHBCQLCCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2C(=C(C(=O)O2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)

![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)

![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)